4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-11-6-4-7-12-13(11)17-14(19-12)16-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRPAYYDQJESTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Methoxyaniline with 2-Chloromethylpyridine
One of the most common and straightforward approaches involves the initial formation of an intermediate via nucleophilic substitution, followed by cyclization:
| Step | Reaction Details | Reagents & Conditions | References |
|---|---|---|---|
| Step 1 | Condensation of 4-methoxyaniline with 2-chloromethylpyridine | 4-methoxyaniline, 2-chloromethylpyridine, potassium carbonate (K₂CO₃), reflux in ethanol or acetonitrile | , |
| Step 2 | Cyclization with 2-aminothiophenol | Acidic conditions (e.g., HCl), heat |
This route yields the intermediate N-(pyridin-2-ylmethyl)-4-methoxy-1,3-benzothiazol-2-amine , which upon cyclization forms the benzothiazole core.
Cyclization of Benzothiazole Precursors
The key step involves cyclization of the intermediate to form the benzothiazole ring. This can be achieved via:
- Condensation of 4-methoxy-2-aminobenzothiazole derivatives with suitable aldehydes or amines.
- Reaction of 2-aminobenzothiazole derivatives with pyridine derivatives under reflux or microwave irradiation to promote ring closure.
- Reacting 4-methoxy-2-aminobenzothiazole with 2-pyridylmethyl halides or alcohols in the presence of bases like potassium carbonate or sodium hydride, under reflux conditions, facilitates ring formation and attachment of the pyridin-2-ylmethyl group.
| Reagents & Conditions | References |
|---|---|
| 2-pyridylmethyl halides, base (K₂CO₃), reflux | , |
| Microwave irradiation in polar solvents |
Alternative Synthesis via Multi-step Pathways
Research indicates that multi-step synthetic routes can be employed, involving:
- Preparation of benzothiazole core via condensation of substituted anilines with ammonium thiocyanate, followed by cyclization.
- Functionalization of benzothiazole at the 2-position with amino groups.
- Attachment of the pyridin-2-ylmethyl group through nucleophilic substitution or reductive amination.
- Synthesis of benzothiazole derivatives with subsequent N-alkylation using pyridin-2-ylmethyl halides under basic conditions.
Industrial-Scale Synthesis Considerations
In large-scale production, process optimization involves:
- Use of automated reactors with precise temperature and pH control.
- Recrystallization or chromatographic purification to enhance purity.
- Implementation of green chemistry principles , such as solvent recycling and reduced reagent excess.
Data Table: Summary of Preparation Methods
| Method | Key Reactions | Reagents | Conditions | Advantages | References |
|---|---|---|---|---|---|
| Condensation & Cyclization | Nucleophilic substitution + ring closure | 4-methoxyaniline, 2-chloromethylpyridine, K₂CO₃, acids | Reflux, ethanol/acetonitrile | Simple, high yield | , |
| Multi-step Synthesis | Benzothiazole formation + N-alkylation | Anilines, ammonium thiocyanate, halides | Reflux, microwave | Versatile, allows modifications | , |
| Industrial Process | Continuous flow reactions | Various reagents | Controlled temperature & purification | Scalable, efficient | Industry reports |
Research Findings and Observations
- The condensation of 4-methoxyaniline with 2-chloromethylpyridine in the presence of potassium carbonate is the most frequently reported method, offering good yields and operational simplicity.
- Cyclization with 2-aminothiophenol under acidic conditions is crucial for forming the benzothiazole core.
- Alternative routes involve multi-step syntheses starting from benzothiazole precursors, allowing for structural modifications and functional group variations.
- Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
- Industrial methods emphasize process scalability, employing continuous flow reactors and optimized purification techniques to meet manufacturing standards.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Research highlights the potential of this compound in targeting specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Preliminary studies suggest that 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
Material Science Applications
- Organic Electronics :
- Polymer Chemistry :
Agricultural Chemistry Applications
- Pesticide Development :
- Plant Growth Regulators :
Case Studies
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Anticancer Activity
Antimicrobial Activity
Neuroprotective Potential
- Hybrids of 1,3-benzothiazol-2-amine and rasagiline (e.g., compounds 3–8 ) were designed for blood-brain barrier (BBB) penetration and neuroprotection in amyotrophic lateral sclerosis (ALS) . The pyridinylmethyl group in the parent compound may support similar BBB permeation.
Biological Activity
4-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole derivatives class. It is characterized by a methoxy group on the benzene ring, a pyridin-2-ylmethyl group attached to the nitrogen atom, and an amine group at the second position of the benzothiazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their efficacy against various cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| CJM 126 | MCF-7 | < 0.1 | Induces G2/M phase arrest |
| CJM 126 | MDA-MB-231 | < 0.1 | Alters cell cycle distribution |
| Benzothiazole A | OVCAR-3 | 31.5 | MAGL inhibition |
| Benzothiazole B | COV318 | 43.9 | MAGL inhibition |
These findings suggest that the compound may exert its anticancer effects through mechanisms involving cell cycle disruption and apoptosis induction.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. A notable study demonstrated that certain derivatives exhibited activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are significant clinical pathogens.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. For example, it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in cancer cell proliferation and survival.
Case Studies
- In Vitro Studies : In vitro assessments have shown that this compound can inhibit cell growth in several cancer lines with IC50 values indicating potent activity.
- Animal Models : Preliminary animal studies are required to evaluate the in vivo efficacy and safety profile of this compound, although similar compounds have shown promising results in reducing tumor size and improving survival rates.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3OS |
| Molecular Weight | 271.34 g/mol |
| Canonical SMILES | COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine to improve yield and purity?
- Methodological Answer : Cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) are effective for benzothiazole derivatives. For example, cyclizing substituted benzoic acid hydrazides with POCl₃ yields oxadiazole analogs, as demonstrated in similar compounds . Optimizing stoichiometry (e.g., 1:3 molar ratio of precursor to POCl₃) and reaction duration (3–6 hours) can minimize byproducts. Purification via recrystallization (e.g., DMSO/water mixtures) enhances purity .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and N-H bonds at ~3300 cm⁻¹) .
- ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Elemental analysis to validate calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) based on structural analogs like thieno[2,3-d]pyrimidines, which show activity via hydrogen bonding and π-π stacking . Use IC₅₀ determinations with positive controls (e.g., theophylline for phosphodiesterase) and dose-response curves (1 nM–100 µM range) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the benzothiazole core?
- Methodological Answer : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -CF₃ or halogens) and compare their bioactivity. For example, 4-(trifluoromethyl)phenoxy substitutions in thienopyrimidines enhance potency against bacterial targets . Use regression analysis to correlate electronic (Hammett σ) or steric parameters with activity .
Q. What computational strategies predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., PDE4B or kinases). Key interactions include:
- Hydrogen bonding between the pyridinyl nitrogen and active-site residues (e.g., Glu³⁸⁶ in PDE4B) .
- Hydrophobic contacts with the benzothiazole ring and alkyl pockets. Validate predictions with molecular dynamics simulations (50 ns trajectories) to assess binding stability .
Q. How can researchers resolve contradictions in spectral data arising from synthetic variations?
- Methodological Answer : Discrepancies in NMR shifts (e.g., para vs. meta substitution on the pyridine ring) may stem from solvent polarity or tautomerism. Use:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
- Variable-temperature NMR to detect dynamic processes (e.g., ring-flipping) .
- X-ray crystallography for definitive structural confirmation, as shown for N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine .
Q. What alternative catalytic systems can improve regioselectivity during synthesis?
- Methodological Answer : Replace traditional acid catalysts with cesium carbonate (Cs₂CO₃) or copper(I) bromide (CuBr) to enhance coupling efficiency. For example, CuBr-mediated cyclopropane amine coupling achieves 17–20% yields in pyrazole derivatives . Microwave-assisted synthesis (80–120°C, 30–60 minutes) can also reduce reaction times and improve regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
